molecular formula C10H14N2 B2932245 (S)-2-(Piperidin-2-yl)pyridine CAS No. 46041-69-4

(S)-2-(Piperidin-2-yl)pyridine

Cat. No. B2932245
CAS RN: 46041-69-4
M. Wt: 162.236
InChI Key: KXRQQPIHUMSJSS-JTQLQIEISA-N
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Description

“(S)-2-(Piperidin-2-yl)pyridine” is a chiral building block developed using Liverpool ChiroChem-patented technology . It has an empirical formula of C10H14N2 and a molecular weight of 162.23 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string C1=CC=CC=N1C2CCNCC2 . This indicates that the molecule consists of a pyridine ring attached to a piperidine ring.


Physical And Chemical Properties Analysis

“this compound” is a liquid with a density of 0.9800 g/mL at 25 °C . It has a refractive index (n/D) of 1.516 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were performed to understand their global reactivity parameters and adsorption behaviors. Such studies are crucial for developing corrosion inhibitors in materials science and engineering (Kaya et al., 2016).

Coordination Chemistry and Ligand Synthesis

Derivatives of pyridines, including those related to (S)-2-(Piperidin-2-yl)pyridine, have been used as versatile ligands in coordination chemistry. These compounds have been employed to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties. The synthesis and complex chemistry of these ligands underline their importance in creating advanced materials and sensors (Halcrow, 2005).

Novel Synthetic Methods

Innovative methods for synthesizing piperidine derivatives, including those similar to this compound, have been developed to support their use in medicinal chemistry. These methods aim to provide efficient routes for producing these compounds, which are important for the synthesis of pharmaceuticals (Smaliy et al., 2011).

Antitumor and Antimicrobial Activities

Piperidine and pyridine derivatives have been synthesized for their potential antitumor and antimicrobial activities. Their applications in medicinal chemistry are vast, demonstrating significant biological activities that could lead to new therapeutic agents. These compounds have been evaluated for their efficacy against various cancer cell lines and microbial strains, showing promising results in drug development (Andreani et al., 2008).

Nitroxyl Radical Development

The development of nitroxyl radicals, involving piperidine and pyrrolidine structures, for controlling reactivity with ascorbic acid highlights their importance in biological research and pharmaceutical applications. These compounds have potential uses as antioxidants, contrast agents, and in radical polymerization processes, demonstrating the versatility of piperidine derivatives in scientific research (Kinoshita et al., 2009).

Safety and Hazards

“(S)-2-(Piperidin-2-yl)pyridine” is classified under GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[(2S)-piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRQQPIHUMSJSS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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